molecular formula C12H13NO3 B6263729 rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis CAS No. 2307783-87-3

rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis

Cat. No. B6263729
CAS RN: 2307783-87-3
M. Wt: 219.2
InChI Key:
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Description

Rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis, abbreviated as rac-PPCA, is a chiral compound that has been studied extensively due to its unique properties. It is a chiral molecule, meaning that it has two distinct forms, one of which is the (4R,6R) form, and the other is the (4S,6S) form. Rac-PPCA has a wide range of applications in the biomedical and pharmaceutical industries due to its ability to interact with a variety of biological molecules.

Mechanism of Action

Rac-PPCA has been found to interact with a variety of biological molecules, including proteins, enzymes, and receptors. It has been shown to bind to proteins in a reversible manner, and to interact with enzymes and receptors in a non-covalent fashion. The binding of rac-PPCA to proteins and other molecules is thought to be mediated by hydrogen bonds and van der Waals forces.
Biochemical and Physiological Effects
Rac-PPCA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and to modulate the activity of certain receptors. Rac-PPCA has also been found to have anti-inflammatory and immunomodulatory effects, and to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

Rac-PPCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and can be used in a variety of biological systems. One of the major disadvantages of rac-PPCA is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The use of rac-PPCA in research is still in its early stages, and there are many potential future directions for its use. One potential application is in drug development, as rac-PPCA has been shown to interact with a variety of biological molecules and thus could potentially be used to develop novel drugs. Additionally, rac-PPCA could be used to study the structure and function of proteins and other molecules, and to investigate the mechanism of action of enzymes and receptors. Rac-PPCA could also be used to study the interactions of drugs with their target molecules, and to study the effects of drugs on the body. Finally, rac-PPCA could be used to study the biochemical and physiological effects of drugs, as well as to investigate the potential therapeutic effects of drugs.

Synthesis Methods

Rac-PPCA can be synthesized from a variety of starting materials, such as piperidine, phenylacetic acid, and acetic acid. The most common method for synthesizing rac-PPCA involves the use of an aqueous solution of piperidine, phenylacetic acid, and acetic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting rac-PPCA is isolated by precipitation.

Scientific Research Applications

Rac-PPCA is a valuable tool for scientists studying the structure and function of proteins, enzymes, and other biological molecules. It has been used to study the binding of proteins to other molecules, as well as to investigate the mechanism of action of enzymes. Rac-PPCA has also been used to study the structure of receptors and other cellular components, and to study the interaction of drugs with their target molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis involves the synthesis of the piperidine ring followed by the introduction of the carboxylic acid and phenyl groups.", "Starting Materials": [ "4-phenylbutan-2-one", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "sodium cyanoborohydride", "chloroacetic acid", "sodium hydroxide", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Reduction of 4-phenylbutan-2-one with sodium borohydride and ammonium acetate in acetic acid to form (4R,6R)-4-phenylpiperidine-2,6-dione", "Step 2: Reduction of (4R,6R)-4-phenylpiperidine-2,6-dione with sodium borohydride in ethanol to form (4R,6R)-2-oxo-6-phenylpiperidine", "Step 3: Methylation of (4R,6R)-2-oxo-6-phenylpiperidine with methyl iodide in the presence of sodium hydroxide to form (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid methyl ester", "Step 4: Reduction of (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid methyl ester with sodium cyanoborohydride in ethanol to form (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid", "Step 5: Esterification of (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid with chloroacetic acid in the presence of sodium hydroxide and sodium bicarbonate to form rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis" ] }

CAS RN

2307783-87-3

Product Name

rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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